
(2R,3S)-2,3-Dimethylaziridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-Dimethylaziridin-1-amine is a chiral aziridine derivative characterized by the presence of two methyl groups and an amine group attached to the three-membered aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Dimethylaziridin-1-amine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of (2R,3S)-2,3-dimethyl-1,2-diamine with a halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2,3-Dimethylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the aziridine ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols attack the carbon atoms, opening the ring and forming substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or water.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
(2R,3S)-2,3-Dimethylaziridin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2,3-Dimethylaziridin-1-amine involves its high reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with biological targets. These interactions can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2,3-Dimethylaziridine: Lacks the amine group but shares the same aziridine ring structure.
(2R,3S)-2,3-Dimethylaziridin-2-ol: Contains a hydroxyl group instead of an amine group.
(2R,3S)-2,3-Dimethylaziridin-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(2R,3S)-2,3-Dimethylaziridin-1-amine is unique due to the presence of both methyl groups and an amine group on the aziridine ring, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new bioactive compounds.
Propiedades
Número CAS |
29392-95-8 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylaziridin-1-amine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6(3)5/h3-4H,5H2,1-2H3/t3-,4+,6? |
Clave InChI |
IFJMCWHUERUJGP-WBMBKJJNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N1N)C |
SMILES canónico |
CC1C(N1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




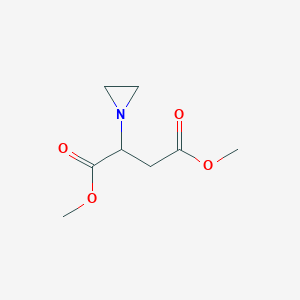

![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
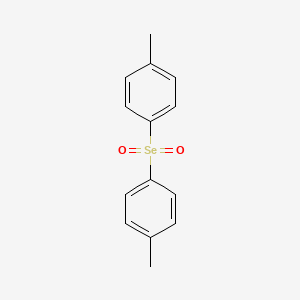
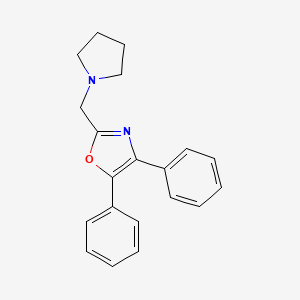


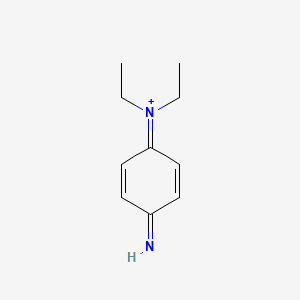
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

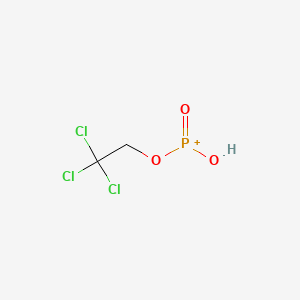
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
